Intermediate DNMT1 vs. DNMT3A Selectivity: Dnmt1-IN-5 Bridges the Gap Between Pan-Inhibitors and Ultra-Selective DNMT1 Inhibitors
Dnmt1-IN-5 inhibits DNMT1 with an IC50 of 2.42 μM and DNMT3A with an IC50 of 14.4 μM, yielding a selectivity ratio of approximately 6-fold for DNMT1 over DNMT3A . In contrast, SGI-1027 exhibits near-equipotent inhibition of DNMT1 (IC50 = 6 μM), DNMT3A (IC50 = 8 μM), and DNMT3B (IC50 = 7.5 μM), representing a selectivity ratio of only ~1.3-fold for DNMT1 over DNMT3A . Conversely, GSK3685032 demonstrates extreme selectivity, inhibiting DNMT1 with an IC50 of 0.036 μM while exhibiting >2,500-fold selectivity over DNMT3A/3L and DNMT3B/3L [1]. Dnmt1-IN-5 therefore occupies a unique intermediate selectivity niche not represented by either pan-inhibitors or ultra-selective DNMT1 inhibitors.
| Evidence Dimension | DNMT1 vs. DNMT3A Selectivity Ratio (DNMT3A IC50 / DNMT1 IC50) |
|---|---|
| Target Compound Data | DNMT1 IC50 = 2.42 μM; DNMT3A IC50 = 14.4 μM |
| Comparator Or Baseline | SGI-1027: DNMT1 IC50 = 6 μM, DNMT3A IC50 = 8 μM, selectivity ratio ~1.3-fold; GSK3685032: DNMT1 IC50 = 0.036 μM, selectivity ratio >2,500-fold |
| Quantified Difference | ~6-fold DNMT1 selectivity for Dnmt1-IN-5 versus ~1.3-fold for SGI-1027 and >2,500-fold for GSK3685032 |
| Conditions | Cell-free enzymatic assays with recombinant DNMT1 and DNMT3A proteins |
Why This Matters
This intermediate selectivity profile enables experiments where concomitant, moderate DNMT3A inhibition is desirable without the confounding pan-DNMT effects that obscure DNMT1-specific mechanisms.
- [1] Pappalardi MB, Keenan K, Cockerill M, et al. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia. Nature Cancer. 2021;2:1002-1017. View Source
